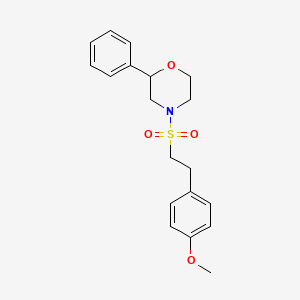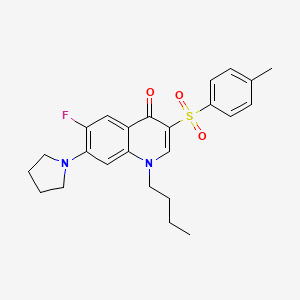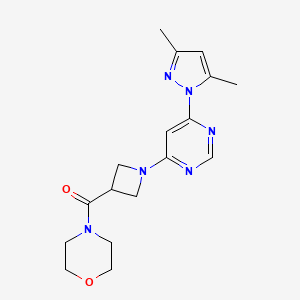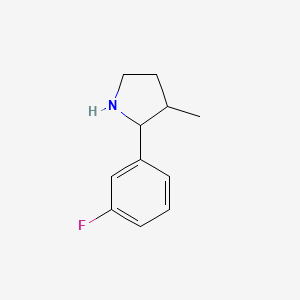
4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a phenyl group (a six-carbon aromatic ring), and a methoxyphenethylsulfonyl group. The methoxyphenethylsulfonyl group itself consists of a phenethyl group (a two-carbon chain attached to a phenyl group) with a methoxy group (OCH3) and a sulfonyl group (SO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring is a heterocycle, and its shape would be influenced by the presence of the oxygen and nitrogen atoms. The phenyl rings would contribute to the overall stability of the molecule due to their aromaticity. The methoxy group would add electron density to the phenyl ring it’s attached to, potentially activating it towards electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The morpholine ring could potentially undergo substitution reactions at the carbon atoms. The phenyl rings could undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bond donors and acceptors, and the overall shape and size of the molecule .Scientific Research Applications
Proton Exchange Membranes
One of the primary applications of sulfonated compounds, which may include derivatives similar to 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine, is in the development of proton exchange membranes for fuel cells. Comb-shaped poly(arylene ether sulfone)s, synthesized using sulfonated side-chain grafting units, have been reported to exhibit high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cells. These membranes demonstrate a balance between proton conductivity and water swelling, indicating their potential in practical applications (Kim et al., 2008).
Oxidation Mechanisms
Studies on the oxidation of benzyl and phenethyl phenyl sulfides, which are structurally related to 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine, contribute to understanding the mechanisms involved in microsomal and biomimetic oxidation of sulfides. This research can provide insights into the chemical behavior of sulfides under oxidative conditions, which is relevant for various biochemical and industrial processes (Baciocchi et al., 1997).
Gas Sorption and Luminescent Sensing
Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have demonstrated the potential for gas sorption, proton conductivity, and luminescent sensing of metal ions. The presence of sulfonate groups enhances proton conductivity and the material's ability to recognize specific metal ions, which can be useful in sensing and separation technologies (Zhou et al., 2016).
Safety and Hazards
Future Directions
The study of complex organic molecules like this one is an active area of research in chemistry. Future work could involve synthesizing this compound and studying its properties in more detail. It could also involve investigating its biological activity and potential applications in medicine or other fields .
properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethylsulfonyl]-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-23-18-9-7-16(8-10-18)11-14-25(21,22)20-12-13-24-19(15-20)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMSMCKLXHUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2643048.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)

